Dual COX/5-LOX Inhibitory Activity in 4-Aminophenyl Derivatives: CSN-07001 Demonstrates Superior Gastric Safety Profile Versus Indomethacin
The 2-(4-aminophenyl) scaffold, when incorporated into the CSN-07001 derivative (2-(4-aminophenyl)-3-(3,5-dihydroxylphenyl)propenoic acid), yields dual COX/5-LOX inhibitory activity with a markedly improved gastric safety profile compared to the clinical NSAID indomethacin. In a rat gastric damage model, CSN-07001 elicited significantly fewer stomach lesions than indomethacin at anti-inflammatory doses [1]. This gastric-sparing effect is attributed to the dual inhibition mechanism (COX-1 IC50 = 2.20 μM, COX-2 IC50 = 1.76 μM, 5-LOX IC50 = 0.28 μM), which preserves prostaglandin-mediated gastroprotection while inhibiting leukotriene-mediated inflammation—a mechanistic advantage over COX-selective NSAIDs [1].
| Evidence Dimension | Gastric safety (stomach lesion formation) and enzyme inhibition potency |
|---|---|
| Target Compound Data | CSN-07001 (4-aminophenyl derivative): COX-1 IC50 = 2.20 μM, COX-2 IC50 = 1.76 μM, 5-LOX IC50 = 0.28 μM; gastric lesions: markedly fewer than indomethacin |
| Comparator Or Baseline | Indomethacin (clinical NSAID): significantly more stomach lesions at comparable anti-inflammatory doses |
| Quantified Difference | CSN-07001 exhibits dual COX/5-LOX inhibition (5-LOX IC50 = 0.28 μM) not present in indomethacin; gastric lesions reduced relative to indomethacin |
| Conditions | In vitro enzyme inhibition assays; in vivo rat gastric damage model with lipopolysaccharide-induced lung inflammation |
Why This Matters
For researchers developing next-generation NSAIDs, the 4-aminophenyl scaffold provides a validated entry point to dual COX/5-LOX inhibitors with demonstrably lower gastric toxicity compared to conventional COX inhibitors, reducing compound attrition due to gastrointestinal adverse effects.
- [1] Xu GL, Liu F, Ao GZ, He SY, Ju M, Zhao Y, Xue T. Biological evaluation of 2-(4-amino-phenyl)-3-(3,5-dihydroxylphenyl) propenoic acid. Basic Clin Pharmacol Toxicol. 2009 Nov;105(5):350-6. doi: 10.1111/j.1742-7843.2009.00463.x. View Source
